3-[Hydroxy(morpholin-4-ylmethyl)phosphoryl]propanoic acid
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Overview
Description
3-[Hydroxy(morpholin-4-ylmethyl)phosphoryl]propanoic acid is an organic compound with a complex structure that includes a morpholine ring, a phosphoryl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(morpholin-4-ylmethyl)phosphoryl]propanoic acid typically involves the reaction of morpholine with a phosphorylating agent, followed by the introduction of a propanoic acid group. One common method involves the use of phosphorus oxychloride as the phosphorylating agent, which reacts with morpholine to form an intermediate. This intermediate is then reacted with a suitable propanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as purification and crystallization to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-[Hydroxy(morpholin-4-ylmethyl)phosphoryl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
3-[Hydroxy(morpholin-4-ylmethyl)phosphoryl]propanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[Hydroxy(morpholin-4-ylmethyl)phosphoryl]propanoic acid involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyphenylphosphinyl-propanoic acid: Similar structure but with a phenyl group instead of a morpholine ring.
2-Carboxyethyl(phenyl)phosphinic acid: Contains a carboxyethyl group and a phenyl ring.
Uniqueness
3-[Hydroxy(morpholin-4-ylmethyl)phosphoryl]propanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C8H16NO5P |
---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
3-[hydroxy(morpholin-4-ylmethyl)phosphoryl]propanoic acid |
InChI |
InChI=1S/C8H16NO5P/c10-8(11)1-6-15(12,13)7-9-2-4-14-5-3-9/h1-7H2,(H,10,11)(H,12,13) |
InChI Key |
WOEMKPIJQHJBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CP(=O)(CCC(=O)O)O |
Origin of Product |
United States |
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